Flutizenol - 10202-40-1

Flutizenol

Catalog Number: EVT-425900
CAS Number: 10202-40-1
Molecular Formula: C20H24F3N3OS2
Molecular Weight: 443.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Flutizenol is classified as a phenothiazine derivative, a group of compounds that have been widely used as antipsychotic agents. Phenothiazines are notable for their neuroleptic effects, which are primarily mediated through the blockade of dopaminergic receptors in the brain. This classification underlines the compound's relevance in treating psychiatric disorders and its potential in cancer therapy due to its multifaceted biological activities.

Synthesis Analysis

The synthesis of Flutizenol involves several chemical reactions that typically include the modification of the phenothiazine core structure. One common method for synthesizing phenothiazine derivatives involves:

  1. Starting Material: The synthesis often begins with 10H-phenothiazine as a precursor.
  2. Functionalization: The introduction of various substituents (e.g., alkyl or hydroxy groups) is achieved through electrophilic aromatic substitution or nucleophilic addition reactions.
  3. Oxidation Reactions: The final steps may involve oxidation processes, such as using hydrogen peroxide or other oxidizing agents to enhance the biological activity of the compound.

For instance, one method described involves the oxidation of specific phenothiazine derivatives to yield compounds with improved pharmacological profiles, including Flutizenol .

Molecular Structure Analysis

Flutizenol features a core phenothiazine structure characterized by a three-ring system consisting of two benzene rings and a sulfur-containing heterocyclic ring. The molecular formula for Flutizenol can be represented as C17_{17}H20_{20}N2_{2}S, indicating the presence of nitrogen and sulfur atoms within its structure.

Structural Characteristics

  • Molecular Weight: Approximately 284.42 g/mol.
  • Key Functional Groups: The compound contains nitrogen atoms in piperazine-like structures, contributing to its pharmacological activity.
  • 3D Configuration: The spatial arrangement of atoms allows for specific interactions with biological targets, which is crucial for its mechanism of action.

Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are often employed to confirm the structure and purity of synthesized Flutizenol .

Chemical Reactions Analysis

Flutizenol undergoes various chemical reactions that can modify its activity or enhance its therapeutic potential:

  1. Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for the introduction of different functional groups.
  2. Reduction Reactions: Reduction processes can convert certain functional groups into more reactive forms, potentially increasing biological activity.
  3. Oxidation Reactions: As mentioned earlier, oxidation can enhance the efficacy of Flutizenol against specific cancer cell lines by modifying its electronic properties.

These reactions are critical in medicinal chemistry for optimizing drug design and improving therapeutic outcomes.

Mechanism of Action

Flutizenol exhibits its pharmacological effects through multiple mechanisms:

  1. Dopamine Receptor Blockade: Similar to other phenothiazines, Flutizenol likely exerts its antipsychotic effects by antagonizing dopamine receptors (primarily D2 receptors) in the central nervous system, which helps alleviate symptoms of psychosis .
  2. Antitumor Activity: In cancer therapy contexts, Flutizenol may induce apoptosis in malignant cells by modulating signaling pathways associated with cell survival and proliferation, such as inhibiting P-glycoprotein transport functions and affecting calmodulin pathways .
  3. Inhibition of Protein Kinase C: This mechanism contributes to its anti-proliferative effects and may play a role in overcoming multidrug resistance in cancer treatments.

The multifaceted action profile makes Flutizenol a candidate for further research in both psychiatric and oncological applications.

Physical and Chemical Properties Analysis

Flutizenol possesses several notable physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: The melting point can vary based on purity and formulation but generally falls within a specific range characteristic of phenothiazine derivatives.
  • Stability: Chemical stability can be affected by environmental factors such as pH and temperature; thus, formulations must be carefully controlled during storage.
Applications

Flutizenol has diverse applications across several fields:

  1. Psychiatric Medicine: As an antipsychotic agent, it is used to manage conditions such as schizophrenia and bipolar disorder by alleviating psychotic symptoms.
  2. Oncology: Its potential use in cancer treatment is being explored due to its ability to inhibit tumor growth and overcome drug resistance mechanisms.
  3. Research Applications: Flutizenol serves as a valuable tool in pharmacological research aimed at understanding drug interactions and developing new therapeutic strategies against resistant cancer types.
Introduction to Flumazenil

Historical Development of Benzodiazepine Antagonists

The development of flumazenil (initially designated RO 15-1788) emerged from systematic investigations by Hoffmann-La Roche researchers seeking specific benzodiazepine antagonists. In 1981, Hunkeler and colleagues first described the compound's selective antagonism properties, demonstrating its ability to block benzodiazepine-induced effects without intrinsic activity in animal models [3] [6]. This discovery resolved the longstanding pharmacological challenge of reversing benzodiazepine effects without proconvulsant properties. Prior to flumazenil's development, benzodiazepine overdose management relied solely on supportive care, while postoperative sedation reversal required prolonged monitoring [1].

The clinical trajectory accelerated throughout the 1980s, with flumazenil receiving FDA approval in 1991 after demonstrating efficacy in reversing conscious sedation and managing benzodiazepine overdose. The compound's patent expiration in 2008 facilitated generic production, expanding clinical accessibility [6]. Parallel research revealed unexpected applications beyond acute reversal, including investigations for hepatic encephalopathy and benzodiazepine dependence reversal through receptor upregulation mechanisms [6] [7]. The development of carbon-11-labeled flumazenil further extended its utility to neuroimaging, allowing positron emission tomography (PET) visualization of GABAₐ receptor distribution in pathological conditions including epilepsy and neurodegenerative diseases [6].

Table 1: Historical Milestones in Flumazenil Development

YearDevelopment MilestoneSignificance
1981First scientific characterization (RO 15-1788)Identification of selective benzodiazepine antagonism
1985Initial clinical trials for anesthesia reversalDemonstrated efficacy in postoperative settings
1987First marketed as Anexate® (Europe)Commercial availability for medical use
1991FDA approval (Romazicon®)Expanded clinical utilization in the United States
2000sInvestigation for chronic indicationsResearch into dependence reversal and hepatic encephalopathy
2008Patent expirationGeneric formulations become available

Pharmacological Classification and Therapeutic Significance

Flumazenil occupies a distinct niche in pharmacological classification as a specific competitive antagonist at the benzodiazepine binding site of GABAₐ receptors. Its primary mechanism involves competitive inhibition without significant intrinsic activity at most receptor subtypes, distinguishing it from both positive allosteric modulators (benzodiazepine agonists) and negative allosteric modulators (inverse agonists) [1] [4]. This receptor interaction occurs at the extracellular α/γ subunit interface, where flumazenil displaces benzodiazepines through steric hindrance and competitive occupancy [5]. Flumazenil exhibits negligible affinity for other receptor systems, including opioid, monoaminergic, or cholinergic receptors, ensuring specificity of action [6].

The therapeutic significance centers on two evidence-based applications: reversal of benzodiazepine-induced sedation during medical procedures and emergency management of benzodiazepine overdose. The clinical efficacy extends beyond classical benzodiazepines to encompass non-benzodiazepine hypnotics (zolpidem, zopiclone, zaleplon) that share the same binding site on GABAₐ receptors [4] [6]. Emerging research suggests potential neuroregulatory effects through receptor upregulation mechanisms following prolonged exposure. Chronic flumazenil administration in cellular models increases surface expression of α1β2γ2 GABAₐ receptors by 40-60% through enhanced subunit transcription and translation, potentially reversing benzodiazepine-induced uncoupling and downregulation [7].

Table 2: GABAₐ Receptor Binding Profile of Flumazenil

Receptor SubtypeBinding AffinityFunctional EffectSubunit Interface
α1β2γ2High (Kd = 1-5 nM)Competitive antagonismα1/γ2 extracellular
α2β2γ2HighCompetitive antagonismα2/γ2 extracellular
α5β2γ2ModerateCompetitive antagonismα5/γ2 extracellular
α4β2δNegligibleNo significant effectN/A
α6-containingVariableWeak partial agonismTransmembrane domain

Scope of Research on GABAergic Receptor Modulation

Contemporary research explores multifaceted aspects of flumazenil's interaction with GABAergic systems, extending beyond simple competitive antagonism. Structural biology investigations using cryo-electron microscopy have revealed that flumazenil binds at the classical benzodiazepine pocket situated between the α1 and γ2 subunits, stabilizing the receptor in a conformation that prevents allosteric potentiation of GABA-induced chloride currents [5]. This binding induces minimal conformational changes compared to unbound receptors, explaining its neutral functional profile. Unexpectedly, these structural studies also identified low-affinity transmembrane binding sites at β/α interfaces that may contribute to effects observed with supratherapeutic concentrations [5] [10].

Research has revealed complex modulation patterns at high benzodiazepine concentrations that operate independently of flumazenil-sensitive mechanisms. Electrophysiological studies demonstrate that 200 µM diazepam potentiates GABA currents at α1β2γ2, α2β2γ2, and α5β2γ2 receptors through flumazenil-insensitive pathways, an effect abolished by GABAₐ antagonists pentylenetetrazol and Fa173 targeting transmembrane sites [10]. This biphasic potentiation exhibits structure-activity dependence, with diazepam, midazolam, and lorazepam producing flumazenil-insensitive effects at micromolar concentrations, while zolpidem and triazolam exhibit exclusively flumazenil-sensitive activity [10].

Molecular pharmacology research has identified genomic regulatory effects through prolonged flumazenil exposure. In HEK293 cells stably expressing α1β2γ2 GABAₐ receptors, 24-hour flumazenil treatment increased [³H]muscimol binding sites by 45% in membrane preparations, indicating enhanced receptor expression [7]. This upregulation involves transcriptional activation and enhanced protein synthesis, as evidenced by abolition using actinomycin D (transcription inhibitor) and cycloheximide (translation inhibitor). The findings suggest flumazenil may reverse benzodiazepine-induced receptor internalization and uncoupling through enhanced receptor trafficking to the cell surface [7] [9].

Table 3: Molecular Studies on Flumazenil-Induced GABAₐ Receptor Regulation

Study ModelInterventionKey FindingProposed Mechanism
HEK293 cells (α1β2γ2)24h flumazenil exposure45% increase in membrane [³H]muscimol bindingEnhanced receptor trafficking to surface
Rat cortical neuronsChronic flumazenilReversal of benzodiazepine-induced uncouplingRestoration of GABA-benzodiazepine site coupling
Murine modelsSubcutaneous infusionReduced benzodiazepine withdrawal symptomsReceptor upregulation and recoupling
In vitro expression systemsFlumazenil + protein synthesis inhibitorsAbolished receptor upregulationDependence on new protein synthesis

Structural Dynamics: Cryo-EM studies reveal that flumazenil binding induces minimal rearrangement in the GABAₐ receptor compared to unbound structures, occupying the benzodiazepine binding pocket without triggering conformational changes associated with channel opening [5]. This structural observation provides a molecular rationale for its lack of intrinsic activity. The binding occurs primarily through π-π interactions with α1His102 and γ2Phe77, along with hydrogen bonding to α1Thr207 [5].

Receptor Subtype Plasticity: Investigations demonstrate that chronic flumazenil exposure differentially affects GABAₐ receptor subunit composition. Quantitative PCR analyses reveal enhanced transcription of α1, β2, and γ2 subunit mRNAs in neuronal cultures, potentially representing a compensatory response to prolonged neutral modulation [7]. This contrasts sharply with benzodiazepine agonists, which downregulate subunit expression following chronic exposure.

Novel Therapeutic Applications: Research has explored flumazenil's potential in idiopathic hypersomnia, with studies demonstrating reduced daytime sleepiness and improved vigilance following sublingual administration [6]. The proposed mechanism involves disinhibition of wake-promoting pathways through selective blockade of endogenous ligands acting at benzodiazepine sites. Additional investigations examine flumazenil's effects in hepatic encephalopathy, where it transiently improves neurological status, possibly by antagonizing elevated endogenous benzodiazepine-like compounds [3] [6].

Emerging Research Frontiers: Recent electrophysiological studies indicate that flumazenil accelerates emergence from isoflurane anesthesia in rodent models, reducing median recovery time from 473 seconds to 290 seconds. This effect correlates with enhanced high-frequency EEG activity and altered sleep architecture post-anesthesia, suggesting GABAₐ receptor modulation influences anesthetic recovery mechanisms [2]. The effect appears partially mediated through inhibition of isoflurane-mediated GABA current enhancement independent of classical benzodiazepine antagonism [2] [10].

Properties

CAS Number

10202-40-1

Product Name

Flutizenol

IUPAC Name

2-[4-[3-[6-(trifluoromethyl)thieno[2,3-b][1,4]benzothiazin-4-yl]propyl]piperazin-1-yl]ethanol

Molecular Formula

C20H24F3N3OS2

Molecular Weight

443.6 g/mol

InChI

InChI=1S/C20H24F3N3OS2/c21-20(22,23)15-2-3-18-17(14-15)26(16-4-13-28-19(16)29-18)6-1-5-24-7-9-25(10-8-24)11-12-27/h2-4,13-14,27H,1,5-12H2

InChI Key

HDPDWVAJUZMKRW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C3=C(SC=C3)SC4=C2C=C(C=C4)C(F)(F)F)CCO

Canonical SMILES

C1CN(CCN1CCCN2C3=C(SC=C3)SC4=C2C=C(C=C4)C(F)(F)F)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.